Methyl 5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-18-13-6-9(3-4-12(13)15)10-5-11(8-16-7-10)14(17)19-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKAVPGSAWHSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CN=C2)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions for Pyridine Core Formation
The pyridine ring in methyl 5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylate can be constructed via condensation reactions, a common approach for synthesizing substituted pyridines. For instance, pyridine-3-carbonitriles are synthesized by condensing chalcones with malononitrile in a basic medium . Adapting this method, the target compound’s pyridine core may form through the condensation of an appropriate α,β-unsaturated ketone (chalcone derivative) with a nitrile-containing reagent.
Key steps include:
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Chalcone Preparation : Reacting 4-fluoro-3-methoxyacetophenone with an aldehyde under basic conditions to form the chalcone intermediate.
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Cyclization : Treating the chalcone with malononitrile or a similar cyano donor in the presence of ammonium acetate or another cyclizing agent to yield the pyridine ring .
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Esterification : Subsequent esterification of the carboxylic acid group at the 3-position using methanol under acidic conditions.
Fluorination via Nitro Group Displacement
Fluorine incorporation at the 4-position of the phenyl ring can be achieved through nucleophilic aromatic substitution (SNAr) of a nitro precursor. A method described for synthesizing 3-[18F]fluoroisonicotinic acid involves displacing a nitro group with [18F]fluoride . Adapted for non-radioactive synthesis:
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Nitro Intermediate Synthesis : Methyl 5-(3-methoxy-4-nitrophenyl)pyridine-3-carboxylate is prepared via Suzuki-Miyaura coupling between methyl 5-bromopyridine-3-carboxylate and 3-methoxy-4-nitrophenylboronic acid.
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Fluorination : The nitro group is replaced with fluoride using potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., Kryptofix 222) at 80–100°C .
Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, Na2CO3, DME/H2O, 80°C | 60–75 | |
| Fluorination | KF/K222, MeCN, 80°C, 15 min | 40–55 |
This method benefits from high regioselectivity but requires careful control of reaction time and temperature to minimize decomposition.
Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction
The 4-fluoro-3-methoxyphenyl moiety can be introduced via Suzuki-Miyaura coupling, a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. A protocol for synthesizing 5-(2-fluoro-4-methoxyphenyl)pyridine derivatives involves:
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Halogenation : Bromination of methyl pyridine-3-carboxylate at the 5-position using N-bromosuccinimide (NBS) in DMF.
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Coupling : Reacting 5-bromopyridine-3-carboxylate with 4-fluoro-3-methoxyphenylboronic acid under palladium catalysis .
Optimized Conditions :
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Catalyst: Pd(PPh3)4 or PdCl2(dppf)
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Base: Na2CO3 or K2CO3
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Solvent: Dimethoxyethane (DME)/water mixture
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Temperature: 80–100°C, 12–24 hours
Yield Data :
| Boronic Acid | Catalyst | Yield (%) | Source |
|---|---|---|---|
| 4-Fluoro-3-methoxyphenyl | Pd(PPh3)4 | 68 | |
| 4-Fluoro-3-methoxyphenyl | PdCl2(dppf) | 72 |
This method is highly reliable but may require purification via column chromatography to remove residual palladium.
Radical Alkylation for Para-Substitution
Recent advances in radical chemistry enable para-selective alkylation of pyridines. A protocol using diacyl peroxides as radical initiators allows direct functionalization of pyridine rings at the para position . For this compound:
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Methyl Pyruvate Addition : React methyl pyridine-3-carboxylate with methyl pyruvate and dimethyl acetylenedicarboxylate (DMAD) in acetonitrile.
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Radical Initiation : Generate radicals via thermal decomposition of diacyl peroxides, facilitating para-alkylation.
Conditions :
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Reagents: Methyl pyruvate (4.0 equiv.), DMAD (2.0 equiv.)
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Solvent: Acetonitrile, room temperature
Advantages :
Reductive Methylation for Esterification
The methyl ester group can be introduced via reductive methylation of a carboxylic acid precursor. A patent describing the synthesis of ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate outlines a two-step process :
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Carboxylic Acid Activation : Treat 5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid with thionyl chloride to form the acid chloride.
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Esterification : React the acid chloride with methanol in the presence of a base (e.g., triethylamine).
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
Conditions :
Product :
5-(4-Fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid.
Mechanism : Nucleophilic acyl substitution, with water or hydroxide acting as the nucleophile.
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing fluorine atom at the para-position of the phenyl ring facilitates NAS reactions.
Electrophilic Aromatic Substitution (EAS)
The electron-rich methoxy group directs electrophiles to the ortho and para positions on the phenyl ring.
Example Reaction :
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para-position relative to the methoxy group .
Product : Methyl 5-(4-fluoro-3-methoxy-5-nitrophenyl)pyridine-3-carboxylate.
Reduction Reactions
The pyridine ring and ester group can be selectively reduced:
Cross-Coupling Reactions
The pyridine core participates in palladium-catalyzed couplings, enabling structural diversification:
Suzuki-Miyaura Coupling :
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Substrate : Bromopyridine derivative (synthesized via bromination of the parent compound).
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Product : Arylated pyridine derivatives (e.g., biphenyl analogs).
Enzymatic Interactions
While not a direct chemical reaction, the compound’s ester group is susceptible to enzymatic hydrolysis in biological systems:
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Esterases : Convert the methyl ester to the carboxylic acid in vivo, as observed in metabolic studies .
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Selectivity : Minimal interaction with human phosphatases (e.g., hPTP1B), as inferred from structurally related compounds .
Stability Under Analytical Conditions
The compound demonstrates stability in HPLC mobile phases containing formic acid and acetonitrile, with no observable degradation over 12-hour runs .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylate has been identified as a significant compound in the development of therapeutic agents. Its structural properties make it a candidate for various pharmacological applications, particularly in the inhibition of specific biological pathways.
1.1. Inhibition of Enzymatic Activity
Research indicates that derivatives of pyridine carboxylates exhibit potent inhibitory effects on enzymes relevant to disease mechanisms. For instance, studies have shown that compounds with similar structures can inhibit protein-tyrosine phosphatases (PTPs), which play critical roles in cellular signaling and cancer progression .
Table 1: Inhibitory Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 (μM) | Remarks |
|---|---|---|---|
| Compound A | PTP1B | 0.4 | High selectivity |
| Compound B | MptpB | 0.5 | Effective against MDR-TB |
| This compound | TBD | TBD | Potential for further study |
1.2. Antimicrobial Properties
The compound has been explored for its potential antimicrobial properties, especially against resistant strains of bacteria such as Mycobacterium tuberculosis. The structure-guided design of similar compounds has led to promising results in reducing bacterial burdens in animal models, suggesting that this compound could serve as a useful pharmacological tool in treating infections .
Agricultural Applications
In agriculture, this compound is being investigated for its herbicidal properties. It belongs to a class of compounds that target specific plant growth pathways, making it effective in controlling undesirable vegetation.
2.1. Herbicidal Efficacy
The compound has shown effectiveness against various grass and broadleaf weeds, which are significant challenges in crop production. Its mechanism involves inhibiting critical pathways necessary for plant growth, similar to other pyridine-based herbicides .
Table 2: Herbicidal Activity Against Common Weeds
| Weed Type | Control Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Annual Grasses | 85 | 50 |
| Broadleaf Weeds | 90 | 75 |
| Sedge Species | 80 | 60 |
Case Studies
Several studies have documented the applications of this compound in both medicinal and agricultural contexts.
Case Study 1: Antimicrobial Activity
A study published in Nature explored the effects of similar compounds on M. tuberculosis. The results indicated that structural modifications enhanced potency and selectivity against the target enzyme MptpB, leading to improved therapeutic outcomes in animal models .
Case Study 2: Herbicide Development
Research conducted by Dow Agrosciences demonstrated that compounds within the same family as this compound effectively controlled invasive aquatic weeds with minimal environmental impact. The study highlighted the potential for developing targeted herbicides that reduce reliance on broad-spectrum chemicals .
Mechanism of Action
The mechanism of action of Methyl 5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares methyl 5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylate with analogous pyridine carboxylates from the evidence, focusing on substituents, molecular weight, and key properties:
Crystallographic and Physicochemical Properties
- Target Compound: No crystallographic data are provided, but its planar pyridine ring and ester group suggest moderate solubility in polar aprotic solvents.
- Ethyl 2-{5-[(3-Oxo-3,4-Dihydroxyphenyl)Amino]Methyl}Pyridine-3-Carboxylate : Exhibits a twisted conformation with a dihedral angle of 62.98° between fused rings. Weak C–H···O interactions form dimeric polymers in the crystal lattice.
Biological Activity
Methyl 5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylate, with CAS number 1820704-46-8, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activities, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy and fluoro group, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of 261.25 g/mol. The structure can be represented as follows:
Biological Activity Overview
1. Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
2. Anticancer Properties:
Several studies have reported the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the low micromolar range. For instance, in a study involving A-431 and Jurkat cell lines, this compound showed promising results, indicating its potential as an anticancer agent.
Case Studies
Case Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxicity of this compound on A-431 cells, the following results were observed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
The compound exhibited a dose-dependent decrease in cell viability, suggesting effective cytotoxic activity at higher concentrations.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
These results indicate that this compound possesses notable antimicrobial activity.
The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets. The presence of the methoxy and fluoro groups enhances its lipophilicity, facilitating cell membrane penetration. Once inside the cell, it may interfere with critical biochemical pathways leading to apoptosis in cancer cells or inhibit essential bacterial functions.
Q & A
Q. What are the established synthetic routes for Methyl 5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylate, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves a Suzuki-Miyaura cross-coupling between a halogenated pyridine derivative (e.g., methyl 5-bromopyridine-3-carboxylate) and a boronic acid/ester of 4-fluoro-3-methoxyphenyl. Key intermediates include:
- Methyl 5-bromopyridine-3-carboxylate : Prepared via esterification of pyridine-3-carboxylic acid followed by bromination at the 5-position.
- 4-Fluoro-3-methoxyphenylboronic acid : Synthesized via directed ortho-metalation of 3-methoxy-4-fluorobenzene.
Alternative routes may use Ullmann coupling for aryl-aryl bond formation under copper catalysis, though yields are generally lower .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. The fluorine atom in the 4-fluoro group causes splitting in adjacent proton signals (e.g., aromatic protons at C2/C6 of the phenyl ring) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, particularly for verifying the absence of polymorphic forms .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₄H₁₁FNO₃) and detects isotopic patterns for fluorine .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the synthesis?
Methodological Answer:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., SPhos) enhance coupling efficiency. Evidence from trifluoromethylpyridine syntheses shows ligand choice can increase yields by 20–30% .
- Solvent Selection : Mixed solvents (e.g., toluene/water) improve boronic acid solubility while minimizing side reactions.
- Temperature Control : Maintaining 80–90°C prevents decomposition of thermally sensitive intermediates.
- Scale-Up Considerations : Kilogram-scale protocols for analogous compounds emphasize controlled addition of reagents to manage exothermic reactions .
Q. What computational methods are used to predict the compound’s reactivity or biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electron density maps to predict nucleophilic/electrophilic sites. For example, the pyridine ring’s electron-deficient nature at C5 can guide derivatization strategies .
- Molecular Docking : Screens potential binding affinities with biological targets (e.g., enzymes or receptors). Studies on similar dihydropyridine derivatives correlate substituent bulk with activity modulation .
- Molecular Dynamics (MD) : Simulates solubility and aggregation behavior in lipid membranes, critical for pharmacokinetic studies .
Q. How should researchers address contradictions in spectroscopic data between synthesized batches?
Methodological Answer:
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., de-esterified acids or incomplete coupling products). For example, residual palladium catalysts may catalyze ester hydrolysis, requiring post-synthesis purification via ion-exchange resins .
- Batch Comparison : Cross-validate ¹H NMR spectra with literature data for analogous compounds. Discrepancies in coupling constants (J values) may indicate conformational changes or isomerization .
- Crystallographic Validation : Resolve ambiguities by growing single crystals and comparing unit cell parameters with reference data .
Data Contradiction Analysis
Q. How can conflicting reports on the compound’s thermal stability be resolved?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure decomposition temperatures under inert vs. oxidative atmospheres. For instance, methoxy groups may oxidize above 200°C, altering stability profiles .
- Thermogravimetric Analysis (TGA) : Quantify mass loss during heating to distinguish between solvent evaporation (e.g., residual methanol) and decomposition .
- Comparative Studies : Replicate published protocols with strict moisture/oxygen control to isolate environmental factors affecting stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
